1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole
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Overview
Description
1-(3,4-Dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the dichlorobenzyl group: This step involves the alkylation of the benzimidazole core with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Styryl group addition:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
1-(3,4-Dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole undergoes various chemical reactions, including:
Electrophilic aromatic substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles such as halogens, nitrating agents, and sulfonating agents.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the styryl group to form the corresponding ethyl derivative.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the benzimidazole ring.
Scientific Research Applications
1-(3,4-Dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole has been investigated for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with activity against a range of bacterial and fungal pathogens.
Medicine: Research has explored its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole involves its interaction with various molecular targets. In antimicrobial applications, it is believed to disrupt the cell membrane integrity of pathogens, leading to cell lysis. In anticancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
1-(3,4-Dichlorobenzyl)-5,6-dimethyl-2-styryl-1H-1,3-benzimidazole can be compared with other benzimidazole derivatives such as:
1-(3,4-Dichlorobenzyl)-2-methylbenzimidazole: Lacks the styryl group, resulting in different biological activities.
5,6-Dimethyl-2-styrylbenzimidazole: Lacks the dichlorobenzyl group, affecting its antimicrobial and anticancer properties.
1-(3,4-Dichlorobenzyl)-5,6-dimethylbenzimidazole: Lacks the styryl group, leading to variations in its chemical reactivity and applications.
The presence of the dichlorobenzyl and styryl groups in this compound contributes to its unique chemical properties and enhances its potential for various scientific applications.
Properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2/c1-16-12-22-23(13-17(16)2)28(15-19-8-10-20(25)21(26)14-19)24(27-22)11-9-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDAOAYOQYEIAL-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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